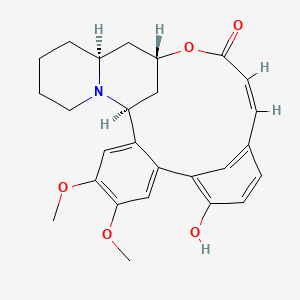
Lythrine
Vue d'ensemble
Description
Synthesis Analysis
Lythrine's synthesis is a complex process involving multiple steps and reagents. Chausset‐Boissarie et al. (2012) describe the total syntheses of this compound, employing enantioenriched pelletierine as a chiral building block. The synthesis includes a two-step pelletierine condensation leading to quinolizidin-2-one diastereomers, which are subsequently used in this compound's synthesis (Chausset‐Boissarie et al., 2012).
Molecular Structure Analysis
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions. Lantos et al. (1980) explored the regio and stereoselective methoxylations and hydroxylations of this compound. Their study revealed a selective introduction of substituents at the benzylic position with specific stereochemistry, providing insights into its reactive nature (Lantos et al., 1980).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity with other compounds, play a significant role in its applications and interactions. Research by Lantos et al. (1980) contributes to understanding these properties, particularly in the context of functional group reactivity (Lantos et al., 1980).
Applications De Recherche Scientifique
Mécanisme D'action
Lythrine exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the production of prostaglandins. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but its ability to modulate prostaglandin synthesis is a key aspect of its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of lythrine involves the use of enantioenriched pelletierine as a chiral building block. The synthesis proceeds through a two-step pelletierine condensation, leading to two quinolizidin-2-one diastereomers in an 8:1 ratio. The major product is then used in the synthesis of this compound via aryl-aryl coupling and ring-closing metathesis . This method provides a Z-alkene α to the lactone carbonyl function, which is crucial for the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Lythrine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the mercuric acetate-assisted methoxylation and hydroxylation, which introduces substituents at the benzylic position with S-stereochemistry .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include mercuric acetate, enantioenriched pelletierine, and various catalysts for aryl-aryl coupling and ring-closing metathesis .
Major Products Formed
The major products formed from these reactions include quinolizidin-2-one diastereomers and various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Lythrine is structurally similar to other alkaloids in the Lythraceae family, such as vertine. Both compounds share a quinolizidine core structure but differ in their stereochemistry and specific substituents
List of Similar Compounds
- Vertine
- Cryogenine
- Nesodine
This compound’s uniqueness lies in its specific stereochemistry and its ability to inhibit prostaglandin synthetase, distinguishing it from other similar alkaloids .
Propriétés
IUPAC Name |
(1S,13Z,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-ZQMQQCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5286-10-2 | |
| Record name | Lythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16X2W9YAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
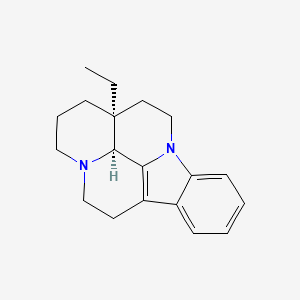
![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
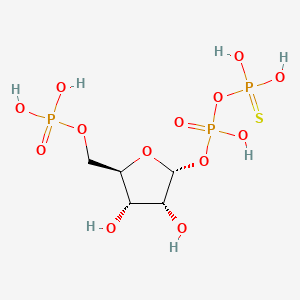
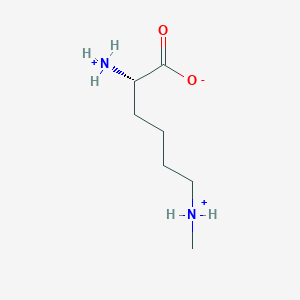
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
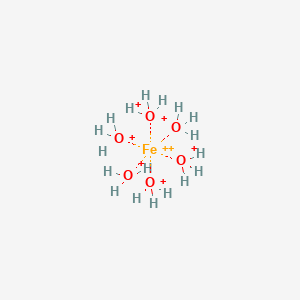
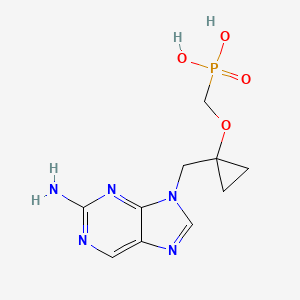

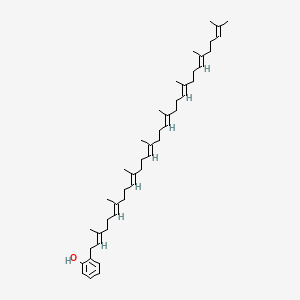
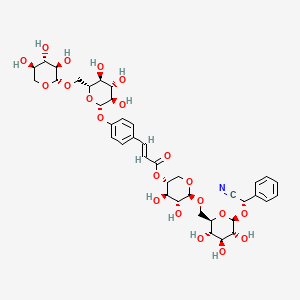
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)